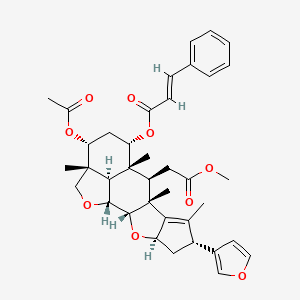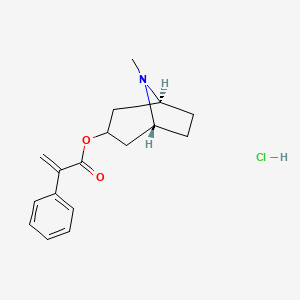
Ohchinin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ohchinin acetate is a natural limonoid compound isolated from the fruit of Melia azedarach Linn. varjaponica Makino Limonoids are a class of highly oxygenated triterpenoid derivatives known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Ohchinin acetate can be synthesized through the extraction of limonoids from the fruit of Melia azedarach Linn. var. japonica Makino. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the limonoid compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:
- Harvesting the fruit of Melia azedarach Linn. var. japonica Makino.
- Drying and grinding the fruit to a fine powder.
- Extracting the limonoids using organic solvents.
- Purifying the extracted compounds through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Ohchinin acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products:
Scientific Research Applications
Ohchinin acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other limonoid derivatives.
Medicine: Research indicates its potential antiviral properties, particularly against influenza virus.
Industry: this compound is explored for its use in developing natural pesticides and insect repellents.
Mechanism of Action
Ohchinin acetate exerts its effects through various molecular targets and pathways:
Inhibition of Protein Synthesis: It inhibits protein synthesis at the level of messenger ribonucleic acid transcription, affecting the replication of certain viruses and the growth of insect cells.
Antiviral Activity: It has been shown to inhibit the replication of influenza virus in mammalian cells, with potency comparable to 2-deoxyuridine.
Comparison with Similar Compounds
Ohchinal: Another limonoid isolated from the same plant source.
Azadirachtin: A well-known limonoid with insecticidal properties.
Nimbolide: A limonoid with potential anticancer properties.
Uniqueness of Ohchinin Acetate: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to inhibit protein synthesis and its antiviral properties make it a compound of significant interest in both scientific research and industrial applications .
Properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWXOCTSBEPC-CUNMOGCISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?
A1: this compound is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []
Q2: Are there any studies on the biological activity or potential applications of this compound?
A3: While the provided research highlights the isolation and structural characterization of this compound from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


